



Application Notes and Protocols for Z-Gly-Gly-Arg-AMC TFA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of the fluorogenic substrate **Z-Gly-Gly-Arg-AMC TFA** (Z-GGR-AMC TFA). This substrate is primarily utilized for the sensitive detection of protease activity, particularly thrombin, in various research and drug discovery applications.[1][2][3][4][5] Adherence to these protocols is crucial for ensuring the integrity, stability, and optimal performance of the reagent.

Storage and Stability

Proper storage of **Z-Gly-Gly-Arg-AMC TFA** is critical to maintain its activity and ensure experimental reproducibility. The compound is available as a powder and can be reconstituted in a suitable solvent to prepare stock solutions.

Quantitative Storage and Stability Data:



Form	Storage Temperature	Shelf Life	Special Conditions
Powder	-20°C	3 years	Keep away from moisture and light.[6]
In Solvent (-80°C)	-80°C	1 year[6] (or 6 months[2][3])	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2]
In Solvent (-20°C)	-20°C	1 month[2][3]	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2]

Handling and Solution Preparation

2.1. Reconstitution of the Peptide:

Z-Gly-Gly-Arg-AMC TFA is soluble in DMSO.[6] To prepare a stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.94 mg of **Z-Gly-Gly-Arg-AMC TFA** (MW: 693.63 g/mol) in 1 mL of DMSO. [6] Sonication is recommended to ensure complete dissolution.[6]

2.2. Preparation of Working Solution:

The stock solution should be diluted with an appropriate assay buffer to the final working concentration. A common working concentration for many applications is 10 μ M to 50 μ M.[1][2] The working solution should be prepared fresh for each experiment and protected from light.[1] [2]

Example Dilution: To prepare a 10 μ M working solution from a 10 mM stock, perform a 1:1000 dilution in the desired buffer (e.g., PBS or Tris-based buffer).

Experimental Protocol: Thrombin Inhibition Assay

Methodological & Application





This protocol provides a detailed methodology for a fluorometric thrombin inhibition assay using **Z-Gly-Gly-Arg-AMC TFA**.

3.1. Materials and Reagents:

- Z-Gly-Gly-Arg-AMC TFA (stock solution in DMSO)
- Thrombin (e.g., human α-thrombin)
- Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X-100[1][7]
- Test compounds (potential inhibitors)
- 384-well black, flat-bottom plates
- Fluorescence plate reader with excitation at ~360-390 nm and emission at ~460-480 nm[1]
 [2]

3.2. Experimental Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Enzyme and Compound Incubation: In a 384-well plate, add the test compounds and thrombin solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 [1][2]
- Substrate Addition: Add Z-Gly-Gly-Arg-AMC TFA working solution to each well to initiate the
 enzymatic reaction. The final concentration of the substrate should be optimized for the
 specific assay conditions (e.g., 50 μM).[1][2]
- Fluorescence Measurement: Immediately begin kinetic measurements using a fluorescence plate reader. Record the fluorescence intensity at regular intervals (e.g., every 3 minutes) for a total of 30 minutes at 25°C.[2][7]

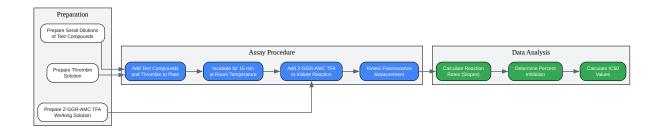
3.3. Data Analysis:



- Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
- Determine Percent Inhibition: Calculate the percentage of thrombin inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 (V_inhibitor / V_control)] x 100
- IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Thrombin Inhibition Assay

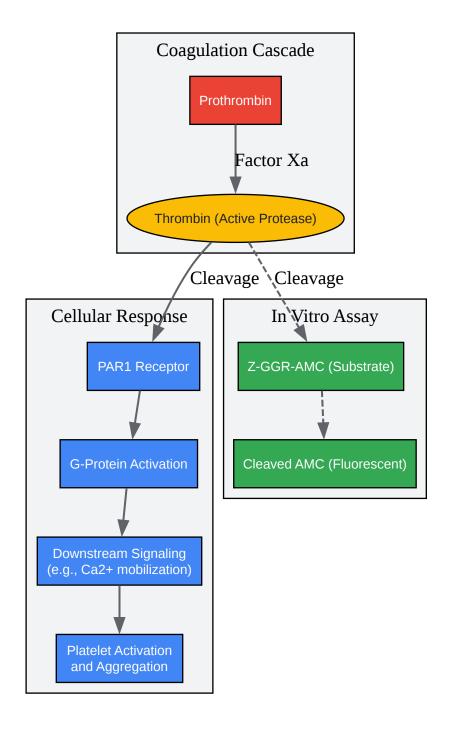


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Caption: Workflow for a typical thrombin inhibition assay.

Hypothetical Signaling Pathway Involving Thrombin





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